An In-depth Technical Guide on the Discovery and Synthesis of Ensitrelvir (S-217622), a Potent SARS-CoV-2 3CL Protease Inhibitor
An In-depth Technical Guide on the Discovery and Synthesis of Ensitrelvir (S-217622), a Potent SARS-CoV-2 3CL Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Ensitrelvir (S-217622), a non-covalent, orally bioavailable inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). Ensitrelvir, also known by its developmental code S-217622 and in some contexts as SARS-CoV-2 3CLpro-IN-2, has emerged as a significant therapeutic agent in the management of COVID-19.[1][2]
Discovery and Rationale
The discovery of Ensitrelvir was the result of a targeted drug discovery program aimed at identifying potent, non-covalent inhibitors of the SARS-CoV-2 3CLpro.[3][4] The 3CL protease is an enzyme essential for viral replication, making it a prime target for antiviral therapy.[1] The development program for Ensitrelvir was a collaborative effort between Shionogi & Co., Ltd. and Hokkaido University.[5][6] The process began with virtual screening of an in-house compound library, followed by biological screening and subsequent structure-based drug design to optimize the hit compounds.[3][4] This strategic approach led to the identification of Ensitrelvir as a clinical candidate with potent antiviral activity and favorable pharmacokinetic properties.[3][5]
Mechanism of Action
Ensitrelvir functions by non-covalently binding to the active site of the SARS-CoV-2 3CL protease.[7] This binding is highly specific and reversible. The inhibitor occupies the substrate-binding pocket of the enzyme, specifically interacting with the S1, S2, and S1' subsites.[7] This interaction is stabilized by a network of hydrogen bonds.[7] By blocking the active site, Ensitrelvir prevents the protease from cleaving the viral polyproteins, which is a crucial step in the viral replication cycle.[8] This inhibition of proteolytic activity ultimately halts the production of functional viral proteins necessary for the assembly of new virions.
Quantitative Biological Data
The biological activity of Ensitrelvir has been extensively characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory and Antiviral Activity of Ensitrelvir (S-217622)
| Target/Virus | Assay Type | Cell Line | Endpoint | Value | Reference |
| SARS-CoV-2 3CLpro | Biochemical Assay | - | IC50 | 13 nM | [9] |
| SARS-CoV-2 | Antiviral Assay | VeroE6/TMPRSS2 | EC50 | 0.37 µM | [3][10] |
| SARS-CoV-2 Variants | Antiviral Assay | VeroE6/TMPRSS2 | EC50 | 0.29 - 0.50 µM | [10] |
| SARS-CoV | Antiviral Assay | VeroE6/TMPRSS2 | EC50 | 0.21 µM | [3][10] |
| MERS-CoV | Antiviral Assay | VeroE6/TMPRSS2 | EC50 | 1.4 µM | [3][10] |
| HCoV-229E | CPE Inhibition | MRC-5 | EC50 | 5.5 µM | [3][10] |
| HCoV-OC43 | RT-qPCR | MRC-5 | EC90 | 0.074 µM | [3][10] |
| SARS-CoV-2 RdRp | Biochemical Assay | - | EC50 | 0.17 µM | [11][12] |
| SARS-CoV-2 RdRp/ExoN | Biochemical Assay | - | EC50 | 0.27 µM | [11][12] |
Table 2: Pharmacokinetic Properties of Ensitrelvir (S-217622)
| Species | Parameter | Value | Reference |
| Rat | Oral Absorption | 97% | [3][10] |
| Rat | Clearance | 1.70 mL/min/kg | [3][10] |
| Human | Half-life (single dose) | 42.2 - 48.1 h | [13][14] |
| Human | Tmax | ~2.5 h | [13] |
| Human | Unchanged in Urine | 12.9 - 21.8% | [13] |
Experimental Protocols
The enzymatic activity of SARS-CoV-2 3CLpro was measured using a fluorescence resonance energy transfer (FRET) assay.
-
Reagents:
-
Recombinant SARS-CoV-2 3CLpro enzyme.
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Fluorogenic substrate: Dabcyl-KTSAVLQ↓SGFRKME(Edans)-NH2.
-
Assay buffer: 20 mM HEPES (pH 7.3), 1 mM EDTA, 100 mM NaCl, 1 mM TCEP.
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Ensitrelvir (S-217622) at various concentrations.
-
-
Procedure:
-
The assay was performed in 384-well plates.[4]
-
159 nL of the test compound at various concentrations was added to each well using an ECHO 555 dispenser.[4]
-
7.5 µL of 8 µM substrate was then added to each well.[4]
-
The reaction was initiated by the addition of the 3CLpro enzyme.
-
The fluorescence intensity was monitored over time using a plate reader with excitation and emission wavelengths appropriate for the Edans/Dabcyl pair.
-
The initial reaction rates were calculated from the linear phase of the fluorescence signal.
-
The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
-
Cells and Virus:
-
Procedure:
-
Cells were seeded in 96-well plates and incubated overnight.
-
The culture medium was removed, and the cells were washed with phosphate-buffered saline (PBS).
-
Serial dilutions of Ensitrelvir were added to the wells, followed by the addition of the virus at a predetermined multiplicity of infection (MOI).
-
The plates were incubated for a period sufficient to induce CPE in the virus control wells (typically 3-5 days).
-
Cell viability was assessed using a colorimetric assay (e.g., MTS or crystal violet staining).
-
The EC50 values were calculated as the concentration of the compound that inhibited the virus-induced CPE by 50%.
-
-
Cells and Virus:
-
MRC-5 cells were used for HCoV-OC43.[10]
-
-
Procedure:
-
Cells were infected with the virus in the presence of varying concentrations of Ensitrelvir.
-
After a defined incubation period (e.g., 48 hours), the cell culture supernatant was collected.
-
Viral RNA was extracted from the supernatant using a commercial kit.
-
The amount of viral RNA was quantified by RT-qPCR using primers and probes specific for a viral gene.
-
The EC90 values were determined as the concentration of the compound that reduced the viral RNA levels by 90% compared to the untreated virus control.[10]
-
-
Animal Model:
-
BALB/c mice were used.
-
Mice were infected intranasally with a mouse-adapted strain of SARS-CoV-2.
-
-
Procedure:
-
Treatment with Ensitrelvir (administered orally) or vehicle was initiated at a specified time point post-infection.
-
The drug was administered once or twice daily for a defined period.
-
At the end of the treatment period, the mice were euthanized, and their lungs were harvested.
-
Lung viral titers were determined by plaque assay or TCID50 assay on VeroE6 cells.
-
The efficacy of the treatment was assessed by comparing the lung viral titers in the treated groups to the vehicle control group.
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Synthesis of Ensitrelvir (S-217622)
The synthesis of Ensitrelvir is a multi-step process that involves the convergent coupling of three key fragments: an indazole moiety, a 1,2,4-triazole derivative, and a 1,3,5-triazinone core.[6][15] A scalable manufacturing process has been developed to ensure a concise and efficient production of the final compound.[5]
The synthesis of a key intermediate involves the alkylation of a known compound with 1-(bromomethyl)-2,4,5-trifluorobenzene.[3][10] Subsequent steps include the removal of a protecting group, introduction of the triazole unit, and finally, substitution with the indazole moiety to yield Ensitrelvir.[3][10]
Conclusion
Ensitrelvir (S-217622) is a potent and orally bioavailable non-covalent inhibitor of the SARS-CoV-2 3CL protease. Its discovery through a rational, structure-based drug design approach has led to a promising therapeutic agent for COVID-19. The comprehensive in vitro and in vivo data demonstrate its significant antiviral activity against a broad range of coronaviruses. The development of a scalable and efficient synthesis process has been crucial for its advancement as a clinical candidate. This technical guide provides a foundational understanding of the key scientific and technical aspects of Ensitrelvir's discovery and development for professionals in the field of antiviral drug research.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Ensitrelvir, An Oral Antiviral Drug For COVID-19 Treatment | MolecularCloud [molecularcloud.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Ensitrelvir Fumaric Acid? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Investigational Anti-SARS-CoV-2 Agent Ensitrelvir “S-217622”: A Very Promising Potential Universal Broad-Spectrum Antiviral at the Therapeutic Frontline of Coronavirus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Population Pharmacokinetics of Ensitrelvir in Healthy Participants and Participants with SARS-CoV-2 Infection in the SCORPIO-SR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir - PMC [pmc.ncbi.nlm.nih.gov]
